molecular formula C11H20Cl3O5P B14451095 Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate CAS No. 73825-58-8

Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate

Cat. No.: B14451095
CAS No.: 73825-58-8
M. Wt: 369.6 g/mol
InChI Key: KSMCJXOIPNBPIJ-UHFFFAOYSA-N
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Description

Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate is a chemical compound with a complex structure that includes a phosphonic acid group, a trichloro-hydroxyethyl group, and an isovalerate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate typically involves the reaction of phosphonic acid derivatives with trichloroacetaldehyde and isovaleric acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can alter the trichloro group, leading to the formation of less chlorinated derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can produce a variety of substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate involves its interaction with specific molecular targets. The trichloro-hydroxyethyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phosphonic acid group may also play a role in binding to metal ions or other molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester: This compound has a similar structure but with dimethyl ester groups instead of diethyl ester and isovalerate.

Uniqueness

Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate is unique due to the presence of the isovalerate ester group, which can influence its reactivity and potential applications. This structural difference can lead to variations in its chemical behavior and interactions compared to similar compounds.

Properties

CAS No.

73825-58-8

Molecular Formula

C11H20Cl3O5P

Molecular Weight

369.6 g/mol

IUPAC Name

(2,2,2-trichloro-1-diethoxyphosphorylethyl) 3-methylbutanoate

InChI

InChI=1S/C11H20Cl3O5P/c1-5-17-20(16,18-6-2)10(11(12,13)14)19-9(15)7-8(3)4/h8,10H,5-7H2,1-4H3

InChI Key

KSMCJXOIPNBPIJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)OC(=O)CC(C)C)OCC

Origin of Product

United States

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